2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole core is then reacted with a suitable thiol to form the thioether linkage.
Hydrazide Formation: The thioether intermediate is further reacted with hydrazine to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-fluorobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group in the hydrazide moiety, converting it to an amine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products Formed
Sulfoxides/Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Possible use as a pesticide or fungicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, while the hydrazide moiety may form covalent bonds with target molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (BENZYLIDENE)-HYDRAZIDE: Lacks the fluorine atom, which may affect its biological activity.
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the 4-fluoro substituent in 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE may enhance its lipophilicity, metabolic stability, and ability to interact with specific biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C16H13FN4OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13FN4OS/c17-12-7-5-11(6-8-12)9-18-21-15(22)10-23-16-19-13-3-1-2-4-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
ARRQSRJPEYXEIF-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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